An In-depth Technical Guide to the Chemical Properties of Methyl 3-(3-bromophenyl)propanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-bromophenyl)propanoate is a halogenated aromatic carboxylic acid ester. Its structural motif, featuring a substituted phenyl ring and a propanoate chain, makes it a valuable building block in organic synthesis. This is particularly true in the development of novel pharmaceutical agents and other fine chemicals. A comprehensive understanding of its chemical properties, synthesis, and characterization is paramount for its effective utilization in research and development. This guide provides a detailed overview of the core chemical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.
Chemical and Physical Properties
The fundamental physicochemical properties of Methyl 3-(3-bromophenyl)propanoate are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 151583-29-8 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.382 g/mL at 25 °C | |
| Boiling Point | 287.3 ± 15.0 °C (Predicted) | [2][3] |
| Refractive Index | n20/D 1.540 | [2] |
| Flash Point | >110 °C | [2] |
| Solubility | Information not readily available, but expected to be soluble in common organic solvents like methanol, ethanol, diethyl ether, and dichloromethane. | |
| InChI | InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | [1] |
| SMILES | COC(=O)CCC1=CC(=CC=C1)Br | [1] |
Experimental Protocols
The primary route for the synthesis of Methyl 3-(3-bromophenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, with methanol in the presence of an acid catalyst.
Synthesis: Fischer Esterification
Objective: To synthesize Methyl 3-(3-bromophenyl)propanoate from 3-(3-bromophenyl)propanoic acid and methanol.
Materials:
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3-(3-bromophenyl)propanoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or Dichloromethane
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-bromophenyl)propanoic acid (1.0 equivalent) in an excess of anhydrous methanol (typically 10-20 equivalents).
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Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in diethyl ether or dichloromethane.
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Carefully transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate using a rotary evaporator to obtain the crude Methyl 3-(3-bromophenyl)propanoate.
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If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
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Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm). The two methylene groups will likely appear as triplets, and the methyl ester protons will be a singlet at around 3.7 ppm.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear downfield (around 170-175 ppm). The aromatic carbons will have signals in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the propanoate chain and the methyl ester will appear in the upfield region.
2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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A strong C=O (carbonyl) stretching vibration for the ester at approximately 1735-1750 cm⁻¹.
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C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹.
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C-H stretching vibrations for the aromatic ring and the aliphatic chain just below 3000 cm⁻¹.
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C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
3. Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio) will be observed. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Workflow and Logic Diagrams
The synthesis and characterization of Methyl 3-(3-bromophenyl)propanoate follow a logical experimental workflow. This can be visualized to provide a clear overview of the process.
Caption: Synthesis and characterization workflow for Methyl 3-(3-bromophenyl)propanoate.
Safety and Handling
Methyl 3-(3-bromophenyl)propanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 3-(3-bromophenyl)propanoate. The detailed experimental protocol for its synthesis via Fischer esterification, along with the expected analytical data, serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. Adherence to the outlined procedures and safety precautions will facilitate the successful and safe handling and application of this versatile chemical intermediate.
